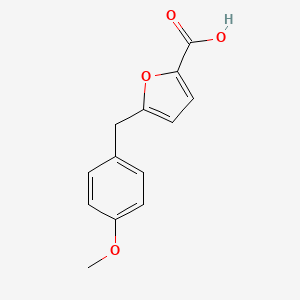

5-(4-Methoxybenzyl)-2-furoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Methoxybenzyl)-2-furoic acid is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of furoic acid compounds exhibit significant anticancer properties. For instance, studies have shown that furoic acid derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the methoxybenzyl group in 5-(4-Methoxybenzyl)-2-furoic acid may enhance its bioactivity by improving solubility and biological availability, making it a potential candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

Furoic acid derivatives are also studied for their anti-inflammatory effects. They have been shown to decrease the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, including esterification and acylation reactions. This versatility makes it valuable in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

The compound can be utilized to synthesize novel derivatives with potential applications in various fields. For example, modifications of the furoic acid backbone can lead to compounds with enhanced pharmacological profiles or improved material properties.

Materials Science

Polymer Chemistry

In materials science, this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research into its use as a monomer or additive in polymer synthesis is ongoing, focusing on creating materials with specific characteristics for applications in coatings, adhesives, and composites.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of furoic acid derivatives exhibited selective cytotoxicity against various cancer cell lines. The study highlighted that the introduction of substituents like methoxy groups significantly improved the anticancer activity compared to unsubstituted analogs .

Case Study 2: Synthesis of Novel Derivatives

Research conducted on the synthesis of novel furoic acid derivatives showed that modifying the benzyl group could lead to compounds with enhanced solubility and bioactivity. The resulting compounds were tested for their efficacy against specific biological targets, showcasing the potential for drug development .

Eigenschaften

Molekularformel |

C13H12O4 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

5-[(4-methoxyphenyl)methyl]furan-2-carboxylic acid |

InChI |

InChI=1S/C13H12O4/c1-16-10-4-2-9(3-5-10)8-11-6-7-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15) |

InChI-Schlüssel |

LDFSQMQEBLBBFB-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.